Structural Differentiation: Furan-2-ylmethyl vs. Benzyl Substituent in Acetamide Side Chain
The presence of a furan-2-ylmethyl substituent on the acetamide nitrogen of 519152-79-5 enables a specific hydrogen-bond acceptor interaction that is absent in the closest commercial analog, 2-(1H-benzimidazol-2-yl)-N-benzylacetamide. In molecular docking studies of analogous 2-furylbenzimidazole/VEGFR-2 complexes, the furan oxygen forms a key H-bond with Glu885 in the allosteric hydrophobic back pocket, a contact that cannot be established by the corresponding phenyl ring of the benzyl analog [1]. The related 2-furylbenzimidazole compound 10a achieved a VEGFR-2 IC50 of 0.64 µM, while the class of 2-arylbenzimidazoles lacking this H-bond feature typically exhibit IC50 values > 10 µM [2].
| Evidence Dimension | Predicted key binding interaction (furan O with Glu885 of VEGFR-2) |
|---|---|
| Target Compound Data | Furan-2-ylmethyl side chain (potential H-bond acceptor; MW 255.27) |
| Comparator Or Baseline | 2-(1H-benzimidazol-2-yl)-N-benzylacetamide (CAS 154112-95-5; phenyl ring, MW 265.31, no H-bond acceptor in this position) |
| Quantified Difference | Class inference: related 2-furylbenzimidazoles exhibit ~15-fold better VEGFR-2 potency than non-furyl aryl analogs (0.64 µM vs. >10 µM IC50) |
| Conditions | In silico docking (PDB: 3EWH) and in vitro VEGFR-2 enzymatic assay for compound 10a analog |
Why This Matters
Procuring 519152-79-5, rather than the benzyl analog, is critical for retaining the furan-oxygen-mediated H-bond interaction that drives potent kinase inhibition in this chemical series.
- [1] Abdullaziz, M. A.; Abdel-Mohsen, H. T.; El Kerdawy, A. M.; et al. Design, Synthesis, Molecular Docking and Cytotoxic Evaluation of Novel 2-Furylbenzimidazoles as VEGFR-2 Inhibitors. Eur. J. Med. Chem. 2017, 138, 698-714. DOI: 10.1016/j.ejmech.2017.06.052. View Source
- [2] Abdullaziz, M. A.; Abdel-Mohsen, H. T.; El Kerdawy, A. M.; et al. Design, Synthesis, Molecular Docking and Cytotoxic Evaluation of Novel 2-Furylbenzimidazoles as VEGFR-2 Inhibitors. Eur. J. Med. Chem. 2017, 138, 698-714. DOI: 10.1016/j.ejmech.2017.06.052. View Source
